

An In-Depth Technical Guide to 3-Chloro-p-propionanisidide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Chloro- <i>n</i> -(4-methoxyphenyl)propanamide
CAS No.:	19313-87-2
Cat. No.:	B041106

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This guide provides a comprehensive technical overview of 3-Chloro-*p*-propionanisidide, a chemical compound of interest to researchers and professionals in organic synthesis and drug development. The information is structured to deliver not only core data but also practical insights into its synthesis, characterization, and handling.

Executive Summary

3-Chloro-*p*-propionanisidide, also known by its IUPAC name *N*-(3-chloro-4-methoxyphenyl)propanamide, is a halogenated secondary amide. It serves primarily as a chemical intermediate in the synthesis of more complex molecules. Its structure, featuring a substituted phenyl ring attached to an amide group, makes it a versatile building block in medicinal chemistry and material science. This document outlines its chemical and physical properties, provides a detailed and validated synthesis protocol, discusses analytical methods for its characterization, and summarizes its known applications and safety considerations.

Chemical Identity and Properties

Correctly identifying a compound is the foundational step for any scientific endeavor. The following tables summarize the key identifiers and physicochemical properties of 3-Chloro-p-propionanisidide.

Table 1: Chemical Identifiers

Identifier	Value	Source
Common Name	3-Chloro-p-propionanisidide	Simson Pharma Limited
IUPAC Name	N-(3-chloro-4-methoxyphenyl)propanamide	PubChem[1]
CAS Number	5465-54-3 (Note: Discrepancy in sources, 19313-87-2 also cited)	PubChem[1], Simson Pharma Limited
Molecular Formula	C ₁₀ H ₁₂ ClNO ₂	PubChem[1]
Molecular Weight	213.66 g/mol	PubChem[1]
SMILES	<chem>COC1=CC(Cl)=C(C=C1)NC(=O)CC</chem>	(Derived)
InChIKey	ZVNNQFDBJXKWOE-UHFFFAOYSA-N	PubChem[1]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Crystalline solid	ResearchGate[2]
Melting Point	126-128 °C	Chemsrc[3]
Boiling Point	397.7 °C at 760 mmHg (Predicted)	Chemsrc[3]
Density	1.225 g/cm ³ (Predicted)	Chemsrc[3]
Flash Point	194.3 °C (Predicted)	Chemsrc[3]

Synthesis and Purification

The most common and reliable method for synthesizing 3-Chloro-p-propionanisidide is through the acylation of 3-chloro-4-methoxyaniline with propionyl chloride. This is a classic example of nucleophilic acyl substitution.

Causality in Experimental Design

The choice of reagents and conditions is critical for a successful synthesis.

- **Starting Material:** 3-chloro-4-methoxyaniline is selected for its aniline functional group, which acts as the nucleophile. The chloro and methoxy substituents on the aromatic ring influence the reactivity and properties of the final product.
- **Acyating Agent:** Propionyl chloride is a highly reactive acylating agent that readily reacts with the amine. The reaction is typically exothermic and requires careful temperature control.
- **Solvent:** An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
- **Base:** A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-Chloro-p-propionanisidide from 3-chloro-4-methoxyaniline and propionyl chloride.

Materials:

- 3-chloro-4-methoxyaniline
- Propionyl chloride
- Triethylamine

- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxyaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- **Cooling:** Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C. This is crucial to control the exothermic nature of the acylation.
- **Addition of Acylating Agent:** Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up - Quenching:** Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize excess triethylamine.
- **Work-up - Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO_3 solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.

- **Drying and Concentration:** Dry the separated organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-Chloro-p-propionanisidide as a crystalline solid.

Visualization of Synthesis Workflow



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Caption: Workflow for the synthesis of 3-Chloro-p-propionanisidide.

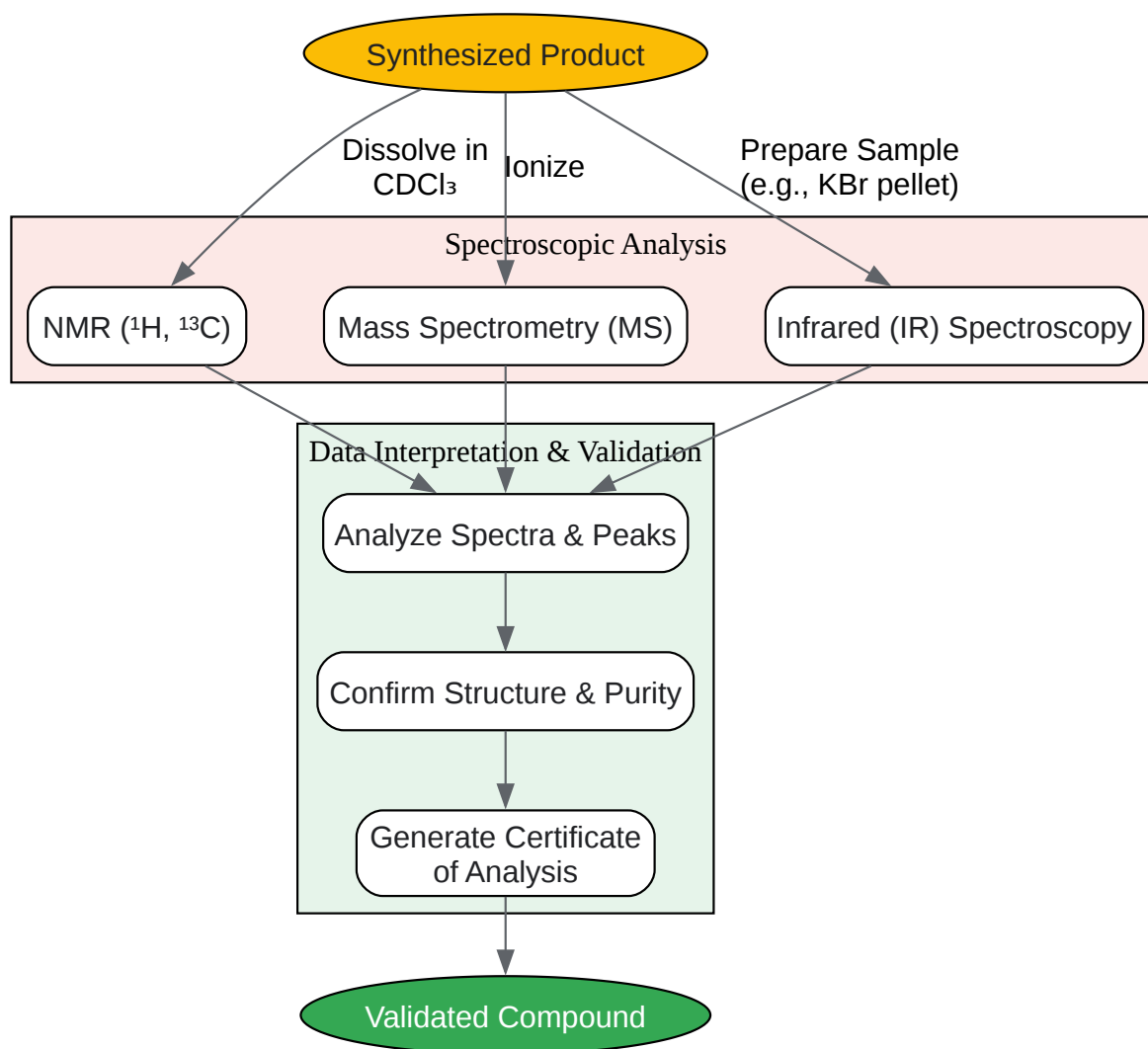
Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system confirms that the desired product has been obtained.

Table 3: Spectroscopic Data for Structural Elucidation

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons (with splitting patterns indicative of the substitution), a singlet for the methoxy group protons, triplets for the two methylene groups of the propionyl chain, and a broad singlet for the amide N-H proton.
¹³ C NMR	Resonances for the aromatic carbons (including quaternary carbons), the carbonyl carbon of the amide, the methoxy carbon, and the two aliphatic carbons of the propionyl group.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (around 3300 cm ⁻¹), C=O stretching of the amide (Amide I band, around 1650-1680 cm ⁻¹), and C-O stretching of the methoxy group.
Mass Spectrometry	A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (213.66 g/mol). The isotopic pattern for one chlorine atom (M ⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Visualization of Analytical Workflow



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Sources

- [1. 3-Chloro-n-\(4-methoxyphenyl\)propanamide | C10H12ClNO2 | CID 532059 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. CAS#:19313-87-2 | 3-Chloro-N-\(4-methoxy-phenyl\)-propionamide | Chemsrcc \[chemsrc.com\]](#)
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